molecular formula C3H2Cl3FO B6300343 2,3-Dichloro-2-fluoropropanoyl chloride CAS No. 53510-12-6

2,3-Dichloro-2-fluoropropanoyl chloride

Cat. No.: B6300343
CAS No.: 53510-12-6
M. Wt: 179.40 g/mol
InChI Key: HWFGEYUDKRFGQD-UHFFFAOYSA-N
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Description

2,3-Dichloro-2-fluoropropanoyl chloride is a chemical compound with the molecular formula C3H2Cl3FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical processes.

Scientific Research Applications

2,3-Dichloro-2-fluoropropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2,3-Dichloro-2-fluoropropanoyl chloride is not explicitly mentioned in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound as it is primarily used in chemical research and development .

Safety and Hazards

2,3-Dichloro-2-fluoropropanoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-fluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method includes the reaction of propanoyl chloride with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-2-fluoropropanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3-dichloro-2-fluoropropanoic acid.

    Reduction: It can be reduced to form 2,3-dichloro-2-fluoropropanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed:

Comparison with Similar Compounds

    2,3-Dichloropropionyl chloride: Similar in structure but lacks the fluorine atom.

    2,2-Dichloro-3,3,3-trifluoropropionic acid: Contains additional fluorine atoms, making it more reactive.

    2,3-Difluorobenzoyl chloride: Contains a benzoyl group instead of a propanoyl group.

Uniqueness: 2,3-Dichloro-2-fluoropropanoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to its analogs. This makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2,3-dichloro-2-fluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFGEYUDKRFGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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